molecular formula C8H7N3S B1310817 1H-Benzimidazole-2-carbothioamide CAS No. 35369-17-6

1H-Benzimidazole-2-carbothioamide

Cat. No.: B1310817
CAS No.: 35369-17-6
M. Wt: 177.23 g/mol
InChI Key: SZWRKUVGGWEDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-carbothioamide is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Research has shown that derivatives of 1H-Benzimidazole-2-carbothioamide exhibit significant antimalarial properties. A study by Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing the benzimidazole moiety, which demonstrated good in vitro antimalarial activity. This suggests potential for these compounds in developing antimalarial therapies (Divatia, D. Rajani, S.D. Rajani, & Patel, 2014).

Enzymatic Inhibition and Antioxidant Activity

Another study by Karaali et al. (2019) focused on the synthesis of benzimidazole derivatives and their inhibitory effects on metabolic enzymes, such as urease and xanthine oxidase, alongside their antioxidant activity. These findings suggest applications in managing oxidative stress and enzyme-related disorders (Karaali, Atik, Baltaş, Şaşmaz, & Kahveci, 2019).

Pharmacological Synthesis

The stereoselective synthesis of benzimidazole carbothioamides has been developed, as described by Andriyankova et al. (2014), showcasing a method to produce compounds with potential pharmacological activities through a three-component reaction. This research opens avenues for the synthesis of pharmacologically active benzimidazole derivatives under mild conditions (Andriyankova, Nikitina, Belyaeva, Mal’kina, Afonin, Vashchenko, Smirnov, & Trofimov, 2014).

Antifungal and Antitumor Activities

Özil et al. (2016) explored the preparation of novel benzimidazole derivatives and evaluated their α-glucosidase inhibitor activity, indicating potential for managing diabetes. Additionally, molecular docking studies provided insights into the binding modes responsible for inhibition, suggesting applications in drug design (Özil, Emirik, Yılmaz Etlik, Ülker, & Kahveci, 2016).

Molecular and Crystal Structure Studies

Panasyuk et al. (2005) determined the conditions for forming a complex involving benzimidazole-2-N-(4-methoxyphenyl)carbothioamide, providing insights into crystal and molecular structures. Such studies are essential for understanding the physical and chemical properties of these compounds, contributing to the development of new materials and drugs (Panasyuk, Ranskii, & Aliev, 2005).

Mechanism of Action

While the specific mechanism of action for 1H-Benzimidazole-2-carbothioamide is not explicitly mentioned in the search results, benzimidazole compounds are known to have a wide range of therapeutic applications due to their structural similarity with the nucleotides found in the human body .

Safety and Hazards

According to the safety data sheet, 1H-Benzimidazole-2-carbothioamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be used only for research and development under the supervision of a technically qualified individual .

Future Directions

1H-Benzimidazole-2-carbothioamide has been applied as the initial precursors in the design of potential inhibitors of protein interacting with never in mitosis A-1 (Pin1) . This indicates potential future directions in the development of new inhibitors for biological applications.

Properties

IUPAC Name

1H-benzimidazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWRKUVGGWEDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418724
Record name 1H-Benzimidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35369-17-6
Record name 1H-Benzimidazole-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20418724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.